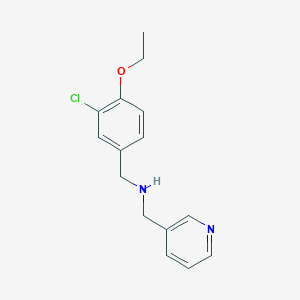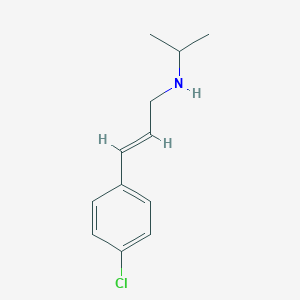![molecular formula C23H29N3O2 B275944 2-(1H-indol-3-yl)-N-[4-methoxy-3-(4-morpholinylmethyl)benzyl]ethanamine](/img/structure/B275944.png)
2-(1H-indol-3-yl)-N-[4-methoxy-3-(4-morpholinylmethyl)benzyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-3-yl)-N-[4-methoxy-3-(4-morpholinylmethyl)benzyl]ethanamine, also known as LY278584, is a synthetic compound that has been studied for its potential use in scientific research. This compound is a selective serotonin and norepinephrine reuptake inhibitor, which means that it can affect the levels of these neurotransmitters in the brain.
Mécanisme D'action
2-(1H-indol-3-yl)-N-[4-methoxy-3-(4-morpholinylmethyl)benzyl]ethanamine works by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a role in mood regulation, pain perception, and other physiological processes. By increasing the levels of these neurotransmitters in the brain, this compound may have antidepressant, anxiolytic, and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-indol-3-yl)-N-[4-methoxy-3-(4-morpholinylmethyl)benzyl]ethanamine can increase the levels of serotonin and norepinephrine in the brain, leading to changes in mood and pain perception. This compound has also been shown to affect the activity of certain brain regions involved in emotion regulation and reward processing.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1H-indol-3-yl)-N-[4-methoxy-3-(4-morpholinylmethyl)benzyl]ethanamine in lab experiments is that it is a selective serotonin and norepinephrine reuptake inhibitor, meaning that it can specifically target these neurotransmitters without affecting other systems in the brain. However, one limitation of this compound is that it may have off-target effects on other receptors in the brain, which could complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 2-(1H-indol-3-yl)-N-[4-methoxy-3-(4-morpholinylmethyl)benzyl]ethanamine. One area of interest is the development of more selective compounds that can specifically target serotonin and norepinephrine reuptake without affecting other systems in the brain. Another area of interest is the investigation of the potential therapeutic uses of this compound in the treatment of depression, anxiety, and other psychiatric disorders. Finally, further research is needed to explore the biochemical and physiological effects of 2-(1H-indol-3-yl)-N-[4-methoxy-3-(4-morpholinylmethyl)benzyl]ethanamine and its potential role in modulating pain perception and addiction.
Méthodes De Synthèse
The synthesis of 2-(1H-indol-3-yl)-N-[4-methoxy-3-(4-morpholinylmethyl)benzyl]ethanamine involves several steps, including the reaction of 4-methoxy-3-(4-morpholinylmethyl)benzyl chloride with 2-(1H-indol-3-yl)ethylamine in the presence of a base, followed by purification using column chromatography. The yield of this synthesis method is reported to be around 40%.
Applications De Recherche Scientifique
2-(1H-indol-3-yl)-N-[4-methoxy-3-(4-morpholinylmethyl)benzyl]ethanamine has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. It has also been investigated for its effects on pain modulation and addiction. In addition, this compound has been used in studies exploring the role of serotonin and norepinephrine in various physiological processes.
Propriétés
Formule moléculaire |
C23H29N3O2 |
|---|---|
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
2-(1H-indol-3-yl)-N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]ethanamine |
InChI |
InChI=1S/C23H29N3O2/c1-27-23-7-6-18(14-20(23)17-26-10-12-28-13-11-26)15-24-9-8-19-16-25-22-5-3-2-4-21(19)22/h2-7,14,16,24-25H,8-13,15,17H2,1H3 |
Clé InChI |
WNMVQCDWCHHWHL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNCCC2=CNC3=CC=CC=C32)CN4CCOCC4 |
SMILES canonique |
COC1=C(C=C(C=C1)CNCCC2=CNC3=CC=CC=C32)CN4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[2-(3,4-Dimethoxyphenyl)ethylazaniumyl]methyl]benzoate](/img/structure/B275861.png)

![2-[(3-Chloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B275866.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B275867.png)


![4-{[(2-Phenylethyl)amino]methyl}benzoic acid](/img/structure/B275870.png)
![4-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzoic acid](/img/structure/B275872.png)
![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-isopropylamine](/img/structure/B275874.png)

![1-{4-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]phenyl}ethanol](/img/structure/B275876.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B275877.png)
![2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B275880.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine](/img/structure/B275882.png)